molecular formula C7H7BrO2S B1368923 Methyl 4-(bromomethyl)thiophene-2-carboxylate CAS No. 54796-51-9

Methyl 4-(bromomethyl)thiophene-2-carboxylate

Cat. No.: B1368923
CAS No.: 54796-51-9
M. Wt: 235.1 g/mol
InChI Key: KNBMDMSLFAPOSE-UHFFFAOYSA-N
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Description

Methyl 4-(bromomethyl)thiophene-2-carboxylate is a heterocyclic compound with a thiophene ring substituted with a bromomethyl group at the 4-position and a carboxylate ester group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(bromomethyl)thiophene-2-carboxylate typically involves the bromination of methyl thiophene-2-carboxylate. A common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the 4-position of the thiophene ring .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(bromomethyl)thiophene-2-carboxylate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

    Reduction: LiAlH4 in anhydrous ether for ester reduction.

Major Products Formed:

Scientific Research Applications

Methyl 4-(bromomethyl)thiophene-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in the development of organic electronic materials.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including antimicrobial and anticancer agents.

    Medicine: Explored for its role in drug discovery, particularly in the design of molecules that can interact with specific biological targets.

    Industry: Utilized in the production of polymers and advanced materials with unique electronic properties

Mechanism of Action

The mechanism of action of Methyl 4-(bromomethyl)thiophene-2-carboxylate largely depends on its application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. In material science, its electronic properties are harnessed to create conductive polymers and other advanced materials .

Comparison with Similar Compounds

    Methyl 4-(chloromethyl)thiophene-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 4-(iodomethyl)thiophene-2-carboxylate: Similar structure but with an iodine atom instead of bromine.

    Methyl 4-(methylthio)thiophene-2-carboxylate: Similar structure but with a methylthio group instead of bromomethyl.

Uniqueness: Methyl 4-(bromomethyl)thiophene-2-carboxylate is unique due to the reactivity of the bromomethyl group, which can undergo a variety of substitution reactions, making it a versatile intermediate in organic synthesis. The bromine atom also imparts distinct electronic properties that can be advantageous in the design of materials with specific electronic characteristics .

Properties

IUPAC Name

methyl 4-(bromomethyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-10-7(9)6-2-5(3-8)4-11-6/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBMDMSLFAPOSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573055
Record name Methyl 4-(bromomethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54796-51-9
Record name Methyl 4-(bromomethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred mixture of 4-methyl-2-thiophenecarboxylic acid methyl ester (0.252 g) (Coll. Czechoslov. Commun. 1958, 23, 452, Synth. Commun. 1994, 24, 1721) and N-bromosuccinimide (0.287 g) in benzene (20 ml) was irradiated under a 500 W halogen lamp for 2 hours. The mixture was diluted with ethyl acetate, washed with water and dried (MgSO4). The residue was evaporated and purified by chromatography eluting with 50% ethyl acetate in isohexane. Yield 0.29 g.
Quantity
0.252 g
Type
reactant
Reaction Step One
Quantity
0.287 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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